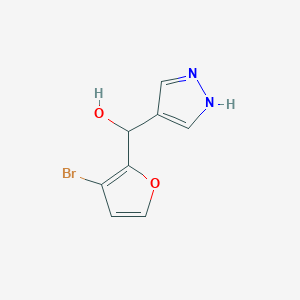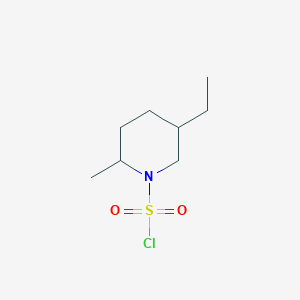
5-Bromo-6-(2-methylpropoxy)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses palladium as a catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Analyse Chemischer Reaktionen
5-Bromo-6-(2-methylpropoxy)pyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: As mentioned earlier, the Suzuki cross-coupling reaction is a common method for synthesizing derivatives of this compound.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and bases like potassium carbonate . The major products formed from these reactions are typically novel pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(2-methylpropoxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel pyridine-based derivatives, which are investigated for their potential biological activities.
Biological Research: The compound and its derivatives are studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities.
Industrial Applications: It is used in the development of chiral dopants for liquid crystals.
Wirkmechanismus
it is known that the compound interacts with various molecular targets and pathways, particularly in the context of its biological activities . The compound’s reactivity and kinetic stability are often explained through frontier molecular orbitals analysis, which involves studying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-6-(2-methylpropoxy)pyridin-3-amine can be compared with other similar compounds, such as:
2-Amino-5-bromo-3-methylpyridine: This compound has a similar bromine and amino group substitution on the pyridine ring.
5-Bromo-6-chloropyridin-2-amine: This compound has a chlorine atom instead of the 2-methylpropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13BrN2O |
|---|---|
Molekulargewicht |
245.12 g/mol |
IUPAC-Name |
5-bromo-6-(2-methylpropoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-8(10)3-7(11)4-12-9/h3-4,6H,5,11H2,1-2H3 |
InChI-Schlüssel |
YKCMOYRJVHCRNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


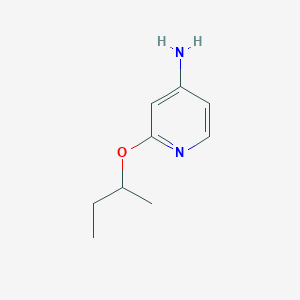
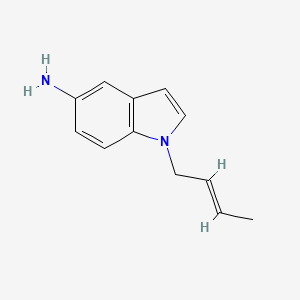
![5-Bromo-1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13304555.png)
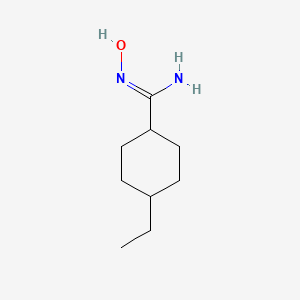

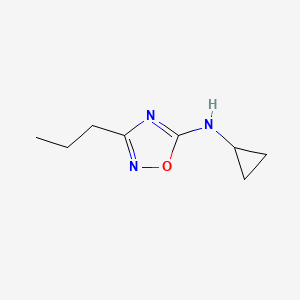

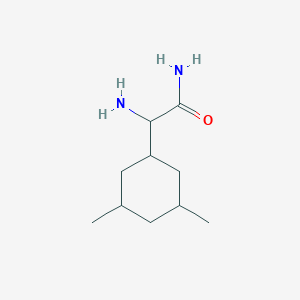
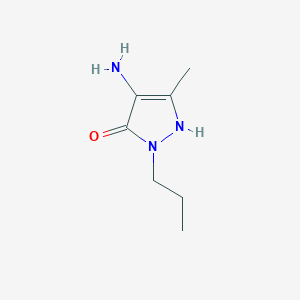
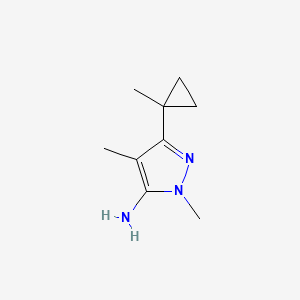
![Butyl[(2,6-difluorophenyl)methyl]amine](/img/structure/B13304583.png)
